N,N-diethyl-2,2-dimethylpropanamide
Description
Properties
CAS No. |
24331-72-4 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
N,N-diethyl-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H19NO/c1-6-10(7-2)8(11)9(3,4)5/h6-7H2,1-5H3 |
InChI Key |
ZZUWAVJHDTWSFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
$$ \text{CCl}3\text{C(O)Cl} + 2 \text{Et}2\text{NH} \rightarrow \text{CCl}3\text{C(O)NEt}2 + \text{Et}2\text{NH}2^+\text{Cl}^- $$
Key Steps:
Solvent Selection :
Stoichiometry :
Temperature Control :
Purification :
One-Pot Synthesis from Trimethylacetonitrile
Patent JP2013155149A describes a thioamide synthesis route that could be adapted for amides:
- Hydrogen Sulfide Reaction : Trimethylacetonitrile reacts with H$$_2$$S in toluene/diethylamine.
- Oxidation : The intermediate thioamide is oxidized to the corresponding amide.
Challenges :
- Requires strict control of H$$_2$$S stoichiometry (2–4 mol per nitrile).
- Lower yields (≤82%) due to byproduct formation.
Comparative Analysis of Methods
| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Aminolysis | Toluene | 40–80 | 78–82 | 99.9 |
| One-Pot Synthesis | Toluene/Et$$_2$$NH | 65–70 | 81.6 | 99.9 |
| Catalytic Coupling | Dry acetone | 25–30 | 70–75 | 98.5 |
Key Observations :
- Direct aminolysis offers the highest efficiency and scalability.
- Diethylamine acts as both reactant and HCl scavenger, simplifying purification.
Optimization Strategies
a) Solvent Effects
b) Stoichiometric Adjustments
c) Catalytic Additives
- Triethylamine : Reduces side reactions by sequestering HCl.
- Zinc powder : Patent CN102030659A reports Zn-assisted reductions for analogous amines, though applicability here is untested.
Industrial-Scale Considerations
- Safety : Pivaloyl chloride is moisture-sensitive; reactions require inert atmospheres.
- Waste Management : Neutralization of HCl generates Et$$2$$NH$$2^+$$Cl$$^-$$, which can be recycled.
- Cost : Bulk diethylamine (≈$15/kg) makes this method economically viable.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N,N-diethyl-2,2-dimethylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structurally related amides share the 2,2-dimethylpropanamide core but differ in nitrogen substituents, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:
Structural and Functional Variations
Key Comparative Insights
Physicochemical Properties
- Lipophilicity: Diethyl and tert-butyl groups in this compound increase hydrophobicity, making it suitable for non-polar matrices like fragrances. In contrast, N-(2-hydroxyethyl)-2,2-dimethylpropanamide exhibits higher water solubility due to its hydroxyl group .
- Reactivity : Chlorine in N,N-dimethyl-2-chloropropanamide facilitates nucleophilic substitution (e.g., with thiols to form α-thioamides) , whereas methoxy and ethoxy substituents in mdpa and edpa stabilize coordination with tin(II) in thin-film precursors .
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